molecular formula C19H25NO4 B1521062 tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate CAS No. 1017781-53-1

tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate

Cat. No.: B1521062
CAS No.: 1017781-53-1
M. Wt: 331.4 g/mol
InChI Key: WIKKPWJFQQMRHQ-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C19H25NO4. It is a derivative of piperidine and is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several synthetic routes. One common method involves the reaction of piperidine-1-carboxylic acid tert-butyl ester with 3-oxo-3-phenylpropanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

In an industrial setting, the synthesis of tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate may involve large-scale reactions using reactors designed to handle high volumes of reactants and products. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of the piperidine ring to its corresponding N-oxide.

  • Reduction: : Reduction of the carbonyl group to a hydroxyl group.

  • Substitution: : Replacement of the tert-butyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: : Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

  • Oxidation: : Piperidine N-oxide.

  • Reduction: : 4-(3-hydroxy-3-phenylpropanoyl)piperidine-1-carboxylate.

  • Substitution: : Various substituted piperidine derivatives.

Scientific Research Applications

Tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate: is used in several scientific research applications:

  • Chemistry: : It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and other bioactive compounds.

  • Biology: : The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Industry: : It is used in the production of various chemical products, including agrochemicals and materials science.

Mechanism of Action

The mechanism by which tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate: can be compared with other similar compounds, such as:

  • Piperidine derivatives: : Other piperidine-based compounds with different substituents.

  • Phenylpropanoic acid derivatives: : Compounds with similar phenylpropanoic acid structures but different functional groups.

These compounds may have similar or distinct biological activities and applications, highlighting the uniqueness of This compound .

Properties

IUPAC Name

tert-butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-19(2,3)24-18(23)20-11-9-15(10-12-20)17(22)13-16(21)14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKKPWJFQQMRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678113
Record name tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-53-1
Record name tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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